Cas no 1055995-70-4 (4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide)

4-Bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a bromo-substituted aromatic ring and a trifluoromethyl group at the ortho position. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which enhance reactivity and binding affinity in target interactions. The presence of both bromine and trifluoromethyl groups offers versatility in further functionalization, making it a valuable intermediate in synthetic chemistry. Its sulfonamide moiety contributes to potential biological activity, particularly in enzyme inhibition applications. The compound is typically handled under controlled conditions due to its sensitivity, ensuring stability and purity for research use.
4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide structure
1055995-70-4 structure
Product Name:4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide
CAS No:1055995-70-4
MF:C8H7BrF3NO2S
MW:318.110890626907
CID:5917154
PubChem ID:58436393
Update Time:2025-08-04

4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-bromo-N-methyl-2-(trifluoromethyl)-
    • 4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide
    • 1055995-70-4
    • 4-Bromo-N-methyl-2-trifluoromethyl-benzenesulfonamide
    • EN300-1452895
    • MFCD18426235
    • SCHEMBL2371777
    • 4-bromo-N-methyl-2 (trifluoromethyl)benzenesulfonamide
    • AT31943
    • 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide
    • 4-bromo-N-methyl-2(trifluoromethyl)benzenesulfonamide
    • 4-Bromo-N-methyl-2-trifluoromethyl-benzenesulfonamide, 95%
    • Inchi: 1S/C8H7BrF3NO2S/c1-13-16(14,15)7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3
    • InChI Key: CWRMWGNMCCWIQO-UHFFFAOYSA-N
    • SMILES: C1(S(NC)(=O)=O)=CC=C(Br)C=C1C(F)(F)F

Computed Properties

  • Exact Mass: 316.93330g/mol
  • Monoisotopic Mass: 316.93330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • Density: 1.676±0.06 g/cm3(Predicted)
  • Boiling Point: 325.9±52.0 °C(Predicted)
  • pka: 10.57±0.30(Predicted)

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Additional information on 4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide

Recent Advances in the Study of 4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1055995-70-4)

The compound 4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1055995-70-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the unique structural features of 4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide, which make it a promising candidate for the development of novel sulfonamide-based therapeutics. The presence of both bromo and trifluoromethyl groups on the benzene ring, combined with the sulfonamide moiety, contributes to its distinct chemical reactivity and biological properties. Researchers have explored its role as a key intermediate in the synthesis of more complex molecules with potential pharmacological activities.

One of the most notable advancements in the study of this compound is its application in the design of enzyme inhibitors. Recent publications have demonstrated that derivatives of 4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide exhibit inhibitory effects against various enzymes, including carbonic anhydrases and tyrosine kinases. These findings suggest its potential utility in treating diseases such as cancer, glaucoma, and other conditions where enzyme modulation is therapeutic.

In addition to its enzyme inhibitory properties, the compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that certain derivatives of 4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide show promising activity against a range of bacterial and fungal pathogens. This opens up new avenues for the development of novel antimicrobial agents, particularly in the face of increasing antibiotic resistance.

The synthesis and optimization of 4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide have also been areas of active research. Recent methodologies have focused on improving yield and purity while reducing the environmental impact of the synthesis process. Green chemistry approaches, such as the use of catalytic systems and solvent-free conditions, are being explored to enhance the sustainability of its production.

Looking ahead, the continued exploration of 4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide and its derivatives holds great promise for the development of new therapeutic agents. Future research directions may include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in preclinical models. The compound's versatility and potential for modification make it a valuable tool in the ongoing quest for innovative treatments in the chemical biology and pharmaceutical fields.

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